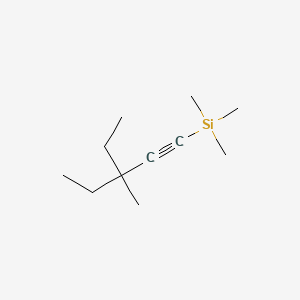
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl-
Descripción
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- is an organosilicon compound with the chemical formula C11H22Si. This compound is part of the silane family, which are silicon analogs of alkanes. Silanes are known for their diverse applications in various fields, including materials science, organic synthesis, and industrial processes .
Propiedades
Número CAS |
61228-00-0 |
|---|---|
Fórmula molecular |
C11H22Si |
Peso molecular |
182.38 g/mol |
Nombre IUPAC |
(3-ethyl-3-methylpent-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C11H22Si/c1-7-11(3,8-2)9-10-12(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
PSGUAKODOZZALK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC)C#C[Si](C)(C)C |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- typically involves the hydrosilylation of alkynes. This process can be catalyzed by transition metals such as platinum or rhodium. The reaction conditions often include the use of solvents like toluene or hexane and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrosilanes are often used as reducing agents.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various organosilicon derivatives.
Aplicaciones Científicas De Investigación
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- involves its ability to donate hydride ions or act as a radical initiator. The molecular targets include various organic substrates, which undergo transformation through hydrosilylation or radical-mediated processes. The pathways involved often depend on the specific reaction conditions and catalysts used .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- Trimethylsilylacetylene
- Triethylsilane
Uniqueness
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to other silanes, it offers a balance between hydride donation and radical initiation, making it versatile for various applications .
Actividad Biológica
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl-, is a silane compound characterized by its unique structure and potential biological activities. This compound has garnered attention in various fields, particularly in antimicrobial applications and its interaction with biological systems. Understanding its biological activity is crucial for its application in medical and industrial settings.
- Molecular Formula: C8H14
- Molecular Weight: 110.1968 g/mol
- CAS Registry Number: 919-12-0
- IUPAC Name: Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl-
The compound's structure includes a trimethylsilyl group attached to a pentynyl chain, which contributes to its chemical reactivity and biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of silane compounds, particularly those with quaternary ammonium functionalities. These compounds have demonstrated significant effectiveness against various bacterial strains, making them suitable candidates for applications in disinfectants and antimicrobial coatings.
- Mechanism of Action:
- Case Study:
Cytotoxicity and Cell Viability
Research has also explored the cytotoxic effects of silane compounds on mammalian cells:
- Cell Viability Assays:
| Concentration (%) | Cell Viability (%) | Cytotoxicity Level |
|---|---|---|
| 0.5 | >90 | Low |
| 1.0 | ~75 | Moderate |
| Control | 100 | None |
Macrophage Polarization
Silane compounds have been implicated in modulating immune responses:
- Macrophage Studies:
Summary of Key Research Studies
- Antimicrobial Efficacy:
- Cytotoxic Effects:
- Immune Modulation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


